molecular formula C12H26ClNS2 B12003649 Thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride CAS No. 41956-88-1

Thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride

Cat. No.: B12003649
CAS No.: 41956-88-1
M. Wt: 283.9 g/mol
InChI Key: AEKKYOUYTGSRHQ-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions . The reaction does not require any catalyst and can be performed efficiently at room temperature.

Industrial Production Methods

Industrial production of thiazolidine derivatives often employs multicomponent reactions, click reactions, and green chemistry approaches to enhance selectivity, purity, and yield . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the thiazolidine ring reacts with nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride involves its interaction with molecular targets such as proteins and enzymes. The compound can form stable conjugates with biomolecules, influencing various biochemical pathways . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Used in the synthesis of peptides and as a chiral auxiliary.

    Thiazolidine-2-thione: Investigated for its antimicrobial and anticancer activities.

Uniqueness

Thiazolidine, 3-(5-(butylthio)pentyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butylthio group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

CAS No.

41956-88-1

Molecular Formula

C12H26ClNS2

Molecular Weight

283.9 g/mol

IUPAC Name

3-(5-butylsulfanylpentyl)-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C12H25NS2.ClH/c1-2-3-9-14-10-6-4-5-7-13-8-11-15-12-13;/h2-12H2,1H3;1H

InChI Key

AEKKYOUYTGSRHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCCCCN1CCSC1.Cl

Origin of Product

United States

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